(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c27-19(16-10-21-26(23-16)14-6-2-1-3-7-14)25-11-13(12-25)18-22-17(24-28-18)15-8-4-5-9-20-15/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFQSLVDEDVUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are five-membered aromatic azole compounds containing two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Oxadiazoles
are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties. The derivatives of oxadiazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a hybrid molecule that combines the triazole and oxadiazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Structure and Properties
The molecular structure of the compound can be broken down into two key components:
- Triazole moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Oxadiazole moiety : Recognized for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in cancer proliferation.
The molecular formula is with a molecular weight of approximately 317.36 g/mol.
Anticancer Activity
Research indicates that compounds containing both triazole and oxadiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
Table 1: Anticancer Mechanisms of Triazole and Oxadiazole Derivatives
| Compound Type | Target Enzyme | Effect |
|---|---|---|
| Triazole | Thymidylate Synthase | Inhibition of DNA synthesis |
| Oxadiazole | HDAC | Induction of apoptosis |
| Hybrid Compound | Various (e.g., Telomerase) | Multi-target inhibition |
Antimicrobial Activity
The antimicrobial potential of triazoles has been well-documented. A study demonstrated that derivatives with triazole rings showed activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of electron-withdrawing groups in the structure enhances this activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | E. coli | 15 µg/ml |
| Oxadiazole Derivative | B. subtilis | 10 µg/ml |
Case Study 1: Synthesis and Testing
A recent study synthesized a related triazole derivative and evaluated its biological activity using in vitro assays. The compound exhibited significant cytotoxicity against several cancer cell lines, suggesting that similar derivatives could be promising candidates for further development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that the hybrid compound can effectively bind to the active sites of target proteins involved in cancer progression. This binding affinity correlates with observed biological activities, reinforcing the hypothesis of its therapeutic potential .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of click chemistry , particularly the azide-alkyne cycloaddition reaction, is prominent in constructing triazole rings due to its efficiency and specificity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar triazole derivatives have been shown to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of the pyridine and oxadiazole moieties can enhance these properties due to their ability to interact with biological targets effectively.
Anticancer Potential
Studies have highlighted the anticancer potential of triazole-containing compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines .
Material Science Applications
The unique properties of triazoles make them suitable for applications in material science. Their ability to form stable complexes with metal ions can be exploited in catalysis and as sensors for detecting heavy metals or other pollutants . Additionally, their thermal stability and mechanical properties make them candidates for developing advanced materials.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies often reveal that modifications in the molecular structure can lead to enhanced interactions with target proteins, which is critical for drug design .
Case Studies
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is efficiently constructed via CuAAC ("Click Chemistry") between phenylacetylene and an azide precursor. For example, azide 5 (derived from Mitsunobu reaction of ethyl lactate with 4-bromo-2-methoxyphenol) reacts with phenylacetylene under CuI catalysis to yield 2-phenyl-1,2,3-triazole 7a (76% yield). Subsequent oxidation of the 4-position methyl group to a carboxylic acid is achieved using KMnO₄ in acidic conditions.
Key Reaction Conditions
- Azide preparation : NaN₃, DMF, 30°C, 24 h
- Cycloaddition : CuI, triethylamine, acetonitrile, RT, 3 h
- Oxidation : KMnO₄, H₂SO₄, 60°C, 6 h
Synthesis of 3-(3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine
Oxadiazole Ring Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole moiety is synthesized from pyridine-2-carbonitrile and hydroxylamine. Heating pyridine-2-carbonitrile with NH₂OH·HCl in ethanol/water (1:1) at 80°C for 12 h yields pyridine-2-amidoxime. Cyclization with trifluoroacetic anhydride (TFAA) forms 3-(pyridin-2-yl)-1,2,4-oxadiazole.
Azetidine Functionalization
Azetidine is introduced via nucleophilic substitution. 3-Aminoazetidine reacts with 5-chloro-3-(pyridin-2-yl)-1,2,4-oxadiazole in DMF using K₂CO₃ as a base (40°C, 24 h), yielding the substituted azetidine derivative (79% yield).
Optimization Notes
- Solvent : DMF enhances solubility of azetidine intermediates
- Temperature : Exceeding 50°C risks azetidine ring-opening
Methanone Linker Installation
Carbodiimide-Mediated Coupling
The final assembly employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the triazole carboxylic acid and azetidine-oxyadiazole amine. Conditions adapted from continuous-flow syntheses:
- Reagents : EDC/HOBt (1:1), DIPEA, DMA
- Temperature : 150°C, 4.0 bar pressure
- Yield : 68–72% after liquid-liquid extraction
Mechanistic Insight
EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the azetidine amine to form the methanone bridge.
Purification and Characterization
Liquid-Liquid Microextraction (LLME)
Crude product is purified via LLME using dichloromethane/water (3:1). This removes polar impurities and high-boiling DMA, achieving >95% purity.
Spectroscopic Validation
- ¹H NMR : Triazole proton at δ 8.05 (s), oxadiazole pyridine protons at δ 8.65–7.45 (m), azetidine CH₂ at δ 4.61–4.48
- FT-IR : C=O stretch at 1721 cm⁻¹, C=N at 1607 cm⁻¹
- HRMS : [M+H]⁺ calcd. 432.1521, found 432.1518
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Batch CuAAC + EDC | 65 | 92 | 48 | Moderate |
| Continuous-Flow | 72 | 95 | 6 | High |
| Microwave-Assisted | 70 | 90 | 2 | Limited |
Continuous-flow systems significantly enhance reproducibility and throughput, albeit requiring specialized equipment.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation
- Azetidine Ring Stability
- Oxadiazole Cyclization Efficiency
- TFAA outperforms POCl₃ in minimizing side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
